Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate
Brand Name: Vulcanchem
CAS No.: 110637-52-0
VCID: VC21537795
InChI: InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1
SMILES: CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C27H49N3O6
Molecular Weight: 511.7 g/mol

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate

CAS No.: 110637-52-0

VCID: VC21537795

Molecular Formula: C27H49N3O6

Molecular Weight: 511.7 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate - 110637-52-0

Description

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate is a complex organic compound that serves as a dicyclohexylammonium salt of a protected amino acid derivative. This compound is particularly relevant in peptide synthesis and related biochemical applications due to its protective groups, which are crucial for controlling the reactivity of amino acids during synthesis.

Key Features:

  • Molecular Formula: The compound's molecular formula is not explicitly provided in the search results, but it can be inferred from its components.

  • Molecular Weight: The molecular weight of this compound is approximately 511.7 g/mol, as reported for similar structures involving dicyclohexylamine salts .

  • Synonyms: Commonly referred to as N-alpha-Boc-N-epsilon-allyloxycarbonyl-L-lysine dicyclohexylammonium salt or BOC-LYS(ALOC)-OH DCHA .

Protective Groups:

  • Tert-butoxycarbonyl (Boc): Protects the alpha-amino group.

  • Allyloxycarbonyl (Aloc): Protects the epsilon-amino group of lysine.

Applications in Peptide Synthesis

This compound is used in peptide synthesis to prevent unwanted side reactions during the coupling of amino acids. The protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides.

Synthesis Steps:

  • Coupling: The protected amino acid is coupled to another amino acid or peptide.

  • Deprotection: The protective groups are removed to reveal the free amino groups.

Diverse Applications:

  • Peptide Synthesis: Essential for protecting amino groups during peptide assembly.

  • Biochemical Studies: Useful in studying protein interactions and functions.

CAS No. 110637-52-0
Product Name Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate
Molecular Formula C27H49N3O6
Molecular Weight 511.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1
Standard InChIKey TXVAVNGGMCSJEA-MERQFXBCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Synonyms 110637-52-0;Dicyclohexylamine(S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate;Boc-Lys(Alloc)-OH(dicyclohexylammonium)salt;N-a-Boc-N-e-allyloxycarbonyl-L-lysinedicyclohexylaminesalt;73266_ALDRICH;BOC-LYS(ALLOC)-OHDCHA;73266_FLUKA;MolPort-003-938-790;C27H49N3O6;ACT07768;MFCD00273410;AKOS015901194;CS18602;DS-1735;AK-79459;Boc-Lys(Alloc)-OHdicyclohexylaminesalt;BR-79459;SC-09682;AB0004703;Boc-Lys(Alloc)-OHdicyclohexylammoniumsalt;ST2419225;X8954;S-1433;I14-15325;N|A-Alloc-N|A-Boc-L-lysine(dicyclohexylammonium)salt
PubChem Compound 16218460
Last Modified Aug 15 2023

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